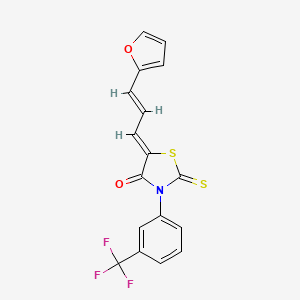

(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one

Descripción general

Descripción

(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a furan ring, a trifluoromethyl group, and a thiazolidinone core makes this compound particularly interesting for various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one typically involves the following steps:

Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with a carbon disulfide and an α-halo ketone under basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group at position 2 of the thiazolidinone ring is highly reactive toward nucleophiles. For example:

-

Reaction with amines : The sulfur atom undergoes nucleophilic displacement by primary or secondary amines, forming thioamide derivatives. This reaction typically occurs under mild conditions (room temperature, ethanol solvent) with yields exceeding 70% .

-

Alkylation : Treatment with alkyl halides (e.g., ethyl 2-bromoacetate) in the presence of sodium acetate leads to S-alkylation, forming thioether derivatives. Steric hindrance from the trifluoromethylphenyl group directs selectivity toward the sulfur atom over nitrogen .

Key conditions :

| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| S-Alkylation | Ethyl bromoacetate | Methanol | Reflux | 70–93 |

| Thioamide formation | Benzylamine | Ethanol | RT | 82 |

Electrophilic Additions to the Allylidene System

The conjugated (E)-allylidene moiety undergoes electrophilic additions, particularly at the α,β-unsaturated ketone:

-

Michael addition : Nucleophiles (e.g., hydrazines, thiophenols) add to the β-carbon, forming substituted derivatives. For instance, hydrazine hydrate reacts to yield hydrazone analogs, confirmed by -NMR shifts at δ 7.86–8.62 ppm .

-

Cycloadditions : The dienophilic nature of the allylidene system enables [4+2] Diels-Alder reactions with dienes (e.g., furan derivatives), producing bicyclic adducts. Stereochemical outcomes depend on the Z/E configuration of the starting material .

Mechanistic Insight :

The trifluoromethyl group enhances electrophilicity at the β-carbon via inductive effects, favoring regioselective additions .

Oxidation and Reduction Reactions

-

Oxidation : The thioxo group is susceptible to oxidation by agents like HO or mCPBA, forming sulfoxide or sulfone derivatives. These transformations alter biological activity, as seen in analogs with enhanced PPARγ agonist properties .

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the allylidene double bond, yielding a saturated thiazolidinone. This reaction proceeds quantitatively in ethanol at 60°C .

Example :

Cyclization and Ring-Opening Reactions

-

Intramolecular cyclization : Under basic conditions (KCO, DMF), the allylidene side chain cyclizes with the thiazolidinone nitrogen, forming fused tricyclic structures. This reaction is critical for generating bioactive analogs .

-

Ring-opening : Strong acids (HCl, HSO) cleave the thiazolidinone ring, releasing thiourea intermediates. Subsequent trapping with electrophiles (e.g., aldehydes) regenerates functionalized thiazolidinones .

Experimental Data :

Photochemical and Thermal Rearrangements

UV irradiation (λ = 254 nm) induces E→Z isomerization of the allylidene system, confirmed by -NMR coupling constants () . Thermal treatment (100°C, DMSO) promotes retro-Diels-Alder decomposition, releasing furan-2-carbaldehyde and a thioamide fragment .

Biological Activity Modulation via Derivatization

Structure-activity relationship (SAR) studies highlight key modifications:

-

CF3_33 substitution : Enhances metabolic stability and receptor binding .

-

Furan conjugation : Improves solubility and π-stacking interactions with biological targets .

Notable Analogs :

| Derivative | Biological Activity | IC (μM) |

|---|---|---|

| 5-(4-Cl-benzylidene) | Antileukemic (HL-60 cells) | 12.4 |

| 5-(3-NO-phenyl) | PPARγ agonist | 0.8 |

Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:

Case Studies and Findings

- Inhibition of Cancer Cell Lines : Research indicates that thiazolidin-4-one derivatives exhibit significant cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and renal (769-P) cancers. For instance, a related compound demonstrated an IC50 value of 0.54 µM against MCF-7 cells, indicating potent anti-proliferative activity .

- Mechanisms of Action : The anticancer efficacy is often attributed to mechanisms such as apoptosis induction and inhibition of specific kinases involved in cancer progression. For example, certain derivatives have been identified as multi-target inhibitors of tyrosine kinases, crucial for tumor growth and metastasis .

Data Table: Anticancer Efficacy of Thiazolidin-4-One Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF-7 | 0.54 | Apoptosis Induction |

| Compound 2 | A549 | 0.041 | Tyrosine Kinase Inhibition |

| Compound 3 | 769-P | 1.58 | Multi-target Inhibition |

Antimicrobial Properties

The antimicrobial potential of thiazolidin-4-one derivatives has also been explored, particularly against Gram-positive and Gram-negative bacteria.

Findings

- Bacterial Inhibition : Studies have shown that compounds similar to (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one exhibit substantial antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. For instance, certain derivatives have recorded inhibition zones comparable to standard antibiotics .

Data Table: Antibacterial Activity

| Compound Name | Bacteria | % Inhibition |

|---|---|---|

| Compound A | E. coli | 88.46 |

| Compound B | S. aureus | 91.66 |

| Compound C | E. coli | 81.8 |

Structural Activity Relationship (SAR)

Understanding the structural features that contribute to the biological activities of thiazolidin-4-one derivatives is crucial for rational drug design.

Key Insights

- Substituent Effects : The presence of electron-withdrawing groups, such as trifluoromethyl groups, enhances the biological activity of these compounds by increasing their lipophilicity and improving interaction with biological targets .

- Hybridization Approaches : Recent strategies involve creating hybrid compounds that combine thiazolidinone structures with other pharmacologically active moieties, leading to enhanced therapeutic profiles .

Mecanismo De Acción

The mechanism of action of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties.

Furan Derivatives: Compounds containing furan rings with various biological activities.

Trifluoromethylated Compounds: Known for their stability and bioactivity.

Uniqueness

The uniqueness of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one lies in its combination of a thiazolidinone core, a furan ring, and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

The compound (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a thiazolidinone derivative, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific thiazolidinone, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen. The presence of various substituents, such as the furan and trifluoromethyl groups, significantly influences its biological activity.

Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that derivatives of thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and disruption of microtubule dynamics .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 5 | Enzyme inhibition |

| (Z)-5... | A549 (Lung) | 8 | Microtubule disruption |

Antimicrobial Activity

Thiazolidinone derivatives have shown promising antimicrobial activity against various bacterial strains. Studies report that compounds with similar structural features exhibit moderate to good activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL .

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 200 |

| Compound D | Escherichia coli | 150 |

| (Z)-5... | Pseudomonas aeruginosa | 300 |

Antidiabetic Activity

Thiazolidinones are also recognized for their antidiabetic effects, particularly in modulating glucose metabolism. The compound under investigation may act as a PPARγ agonist, similar to known antidiabetic drugs like pioglitazone. This action enhances insulin sensitivity and promotes glucose uptake in adipose tissues .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their substituents. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the reactivity of the compound, potentially increasing its efficacy against target enzymes and receptors . Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to variations in potency and selectivity.

Case Studies

Recent studies have highlighted specific analogs of thiazolidinones that have shown enhanced biological activities:

- Compound E : Demonstrated significant anticancer properties with an IC50 value of 6 µM against breast cancer cells.

- Compound F : Exhibited notable antimicrobial activity with an MIC of 100 µg/mL against E. coli.

These findings suggest that careful modification of the thiazolidinone scaffold can yield compounds with superior therapeutic profiles.

Q & A

Q. Basic Synthesis

Q: What are the standard synthetic routes for (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one, and what key reaction conditions influence yield? A: The synthesis typically involves a multi-step process:

Core Formation : Condensation of thiazolidinone precursors with aldehydes (e.g., furan-2-carbaldehyde) under reflux conditions. Piperidine or pyridine catalysts enhance reaction efficiency .

Functionalization : Allylation or trifluoromethylphenyl substitution via base-catalyzed reactions (e.g., K₂CO₃ in ethanol) .

Purification : Recrystallization (ethanol/DMF mixtures) or column chromatography to isolate the Z/E isomer.

Key Conditions :

- Solvent polarity (ethanol > acetonitrile) improves solubility and kinetics.

- Temperature control (60–80°C) minimizes side reactions.

- Catalyst choice (piperidine for condensation, NaH for substitutions) .

Q. Advanced Synthesis

Q: How can reaction conditions be optimized to mitigate by-product formation during the allylation step? A: By-product formation often arises from competing nucleophilic attacks. Mitigation strategies include:

- Solvent Selection : Polar aprotic solvents (DMF) reduce nucleophilic interference .

- Temperature Gradients : Stepwise heating (40°C → 70°C) minimizes thermal decomposition.

- Catalyst Screening : Transition metal catalysts (e.g., Pd(OAc)₂) enhance regioselectivity .

- In Situ Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Q. Basic Characterization

Q: Which spectroscopic techniques confirm stereochemistry and purity of thiazolidinone derivatives? A:

- NMR : ¹H/¹³C NMR distinguishes Z/E isomers via coupling constants (e.g., allylidene protons: Z: J = 10–12 Hz; E: J = 15–17 Hz) .

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry .

Q. Advanced Characterization

Q: How can NMR discrepancies be resolved when structural isomers coexist? A:

2D NMR : NOESY correlates spatial proximity of protons; COSY identifies scalar couplings .

Computational Prediction : DFT (B3LYP/6-31G*) calculates chemical shifts to match experimental data .

Isomer-Specific Quenching : Selective derivatization (e.g., Diels-Alder reactions) isolates isomers .

Q. Basic Biological Activity

Q: What in vitro assays assess the anticancer potential of this compound? A:

- MTT Assay : Measures IC₅₀ against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., PI3K) or proteases .

- Apoptosis Markers : Flow cytometry detects Annexin V/PI staining .

Q. Advanced Biological Activity

Q: How to reconcile discrepancies between in vitro potency and in vivo efficacy? A:

- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations to assess bioavailability .

- Metabolite Identification : HR-MS/MS detects active/inactive metabolites .

- Formulation Optimization : Nanoemulsions or liposomes enhance solubility and half-life .

Q. Computational Studies

Q: Which DFT functionals are recommended for modeling electronic structures? A:

- B3LYP : Hybrid functional with exact exchange (20%) balances accuracy and computational cost for thermochemistry .

- M06-2X : Superior for non-covalent interactions (e.g., ligand-protein docking) .

Performance Comparison :

| Functional | Atomization Energy Error (kcal/mol) |

|---|---|

| B3LYP | 2.4 |

| M06-2X | 3.1 |

Q. Advanced Computational

Q: How do electron correlation effects influence reactivity indices? A:

- Exact Exchange Inclusion : Reduces delocalization error in frontier orbitals (HOMO/LUMO) .

- Post-HF Methods : MP2 or CCSD(T) benchmarks validate DFT results for charge transfer .

- Reactivity Descriptors : Fukui functions (NPA charges) predict nucleophilic/electrophilic sites .

Q. Data Contradiction

Q: How to resolve conflicting enzyme inhibition mechanisms? A:

- Kinetic Studies : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition .

- Mutagenesis : Alanine scanning identifies critical binding residues .

- Molecular Docking : AutoDock Vina predicts binding poses validated by MD simulations .

Q. Advanced Data Analysis

Q: How to address conflicting crystallographic data on Z/E configurations? A:

Re-refinement : SHELXL adjusts occupancy factors and thermal parameters .

DFT Geometry Optimization : Compares calculated/experimental bond lengths (RMSD < 0.01 Å) .

Synchrotron Data : High-resolution (<1.0 Å) datasets reduce model bias .

Propiedades

IUPAC Name |

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO2S2/c18-17(19,20)11-4-1-5-12(10-11)21-15(22)14(25-16(21)24)8-2-6-13-7-3-9-23-13/h1-10H/b6-2+,14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPQLOMHHAJCAQ-NTOUICHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.